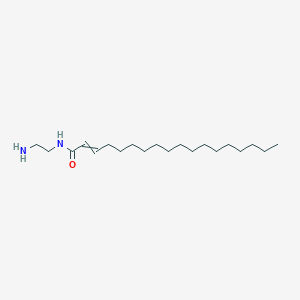
N,N,N',N'-Tetrapropan-2-ylphosphorodiamidic cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N’,N’-Tetrapropan-2-ylphosphorodiamidic cyanide is a chemical compound known for its unique structure and properties. It is used in various scientific and industrial applications due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetrapropan-2-ylphosphorodiamidic cyanide typically involves the reaction of phosphorodiamidic chloride with isopropylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of N,N,N’,N’-Tetrapropan-2-ylphosphorodiamidic cyanide is scaled up using continuous flow reactors. This method ensures consistent quality and high yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N’,N’-Tetrapropan-2-ylphosphorodiamidic cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phosphorodiamidic oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The cyanide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols are employed under mild conditions.
Major Products
The major products formed from these reactions include phosphorodiamidic oxide derivatives, amine derivatives, and various substituted compounds depending on the reagents used.
Applications De Recherche Scientifique
N,N,N’,N’-Tetrapropan-2-ylphosphorodiamidic cyanide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of polymers, coatings, and adhesives due to its reactivity and stability.
Mécanisme D'action
The mechanism by which N,N,N’,N’-Tetrapropan-2-ylphosphorodiamidic cyanide exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The pathways involved include the inhibition of enzyme activity and the stabilization of reactive intermediates in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylenediamine-N,N,N’,N’-tetra-2-propanol: Known for its use in the production of polyurethane coatings and adhesives.
N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine: Used as a chelating agent and crosslinking agent in various applications.
Uniqueness
N,N,N’,N’-Tetrapropan-2-ylphosphorodiamidic cyanide is unique due to its cyanide group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly useful in specific chemical reactions and industrial applications.
Propriétés
Numéro CAS |
112550-08-0 |
|---|---|
Formule moléculaire |
C13H28N3OP |
Poids moléculaire |
273.35 g/mol |
Nom IUPAC |
bis[di(propan-2-yl)amino]phosphorylformonitrile |
InChI |
InChI=1S/C13H28N3OP/c1-10(2)15(11(3)4)18(17,9-14)16(12(5)6)13(7)8/h10-13H,1-8H3 |
Clé InChI |
UOZVFJXULGNIMW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)P(=O)(C#N)N(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


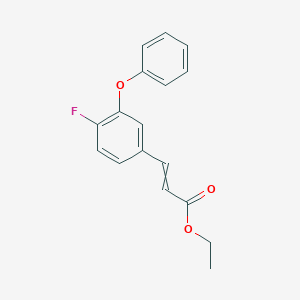
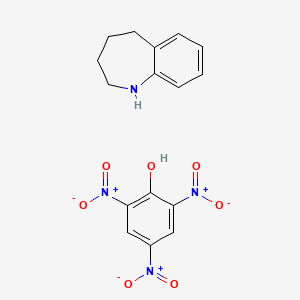
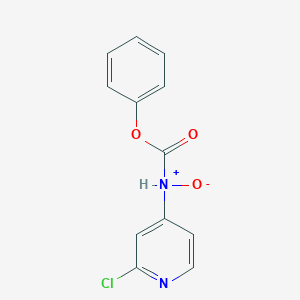
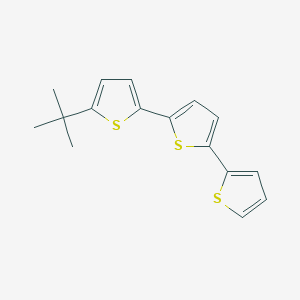
![N-([2,2'-Bithiophen]-5-yl)-N-methylacetamide](/img/structure/B14309696.png)
![3-Amino-2-[(4-methylphenyl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14309702.png)
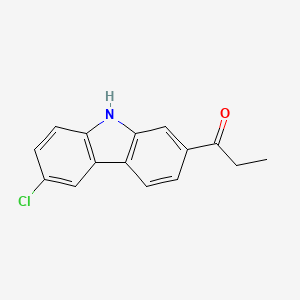

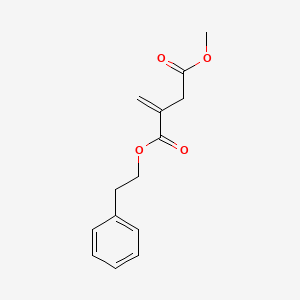

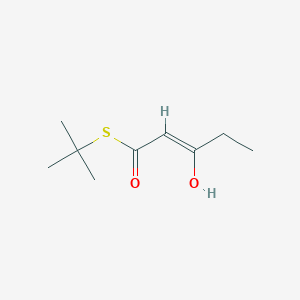
![Phosphine, (diiodomethylene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B14309717.png)

